molecular formula C10H13ClFNS B1449275 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride CAS No. 1864053-81-5

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride

Cat. No. B1449275
M. Wt: 233.73 g/mol
InChI Key: FDYGQLHAZXSDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a chemical compound with the CAS Number 937621-44-8 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-(4-fluorobenzyl)azetidine hydrochloride . The compound is typically stored at 4 degrees Celsius .


Molecular Structure Analysis

The InChI code for 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a powder . The compound’s molecular weight is 201.67 .

Scientific Research Applications

Azetidines in Organic Synthesis and Medicinal Chemistry Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . They have been used as motifs in drug discovery, polymerization, and chiral templates .

Applications in Agrochemical and Pharmaceutical Industries Trifluoromethylpyridines, which could potentially be synthesized from compounds like “3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride”, have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Building Blocks for Polyamines

  • Field : Polymer Chemistry
  • Application : Azetidines, like the one you mentioned, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization .
  • Method : The polymerization of ring-strained nitrogen-containing monomers like azetidines is a complex process that requires careful control .
  • Results : The resulting polymers have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Synthesis of Trifluoromethylpyridines

  • Field : Agrochemical and Pharmaceutical Industries
  • Application : Compounds like “3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride” could potentially be used to synthesize trifluoromethylpyridines .
  • Method : The exact method would depend on the specific reaction conditions and other reactants involved .
  • Results : Trifluoromethylpyridines have found applications in the agrochemical and pharmaceutical industries. They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .

Synthesis of N-Sulfonylazetidine

  • Field : Organic Chemistry
  • Application : This compound could potentially be used in the synthesis of N-sulfonylazetidine .
  • Method : The synthesis involves the use of 3 equivalents of K2CO3 as a base at 60°C for 3 hours in a MeCN/MeOH solvent system .
  • Results : The method is quite versatile as the starting material could be .

Antibacterial and Antimicrobial Coatings

  • Field : Material Science
  • Application : The polymers resulting from the polymerization of azetidines have many important applications, such as antibacterial and antimicrobial coatings .
  • Method : The method involves the anionic and cationic ring-opening polymerization of azetidines .
  • Results : The resulting coatings can help prevent the growth of bacteria and other microbes .

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-[(4-fluorophenyl)sulfanylmethyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYGQLHAZXSDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)CSC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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